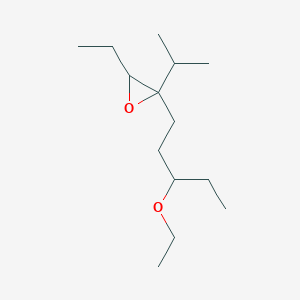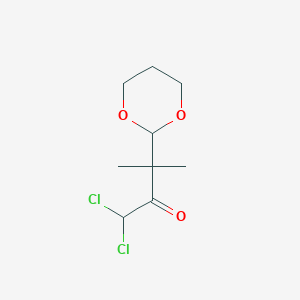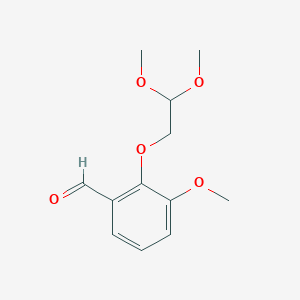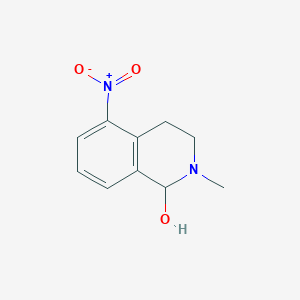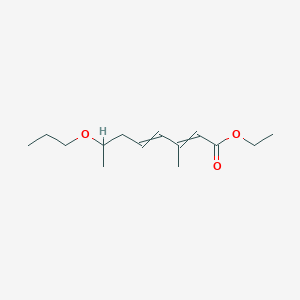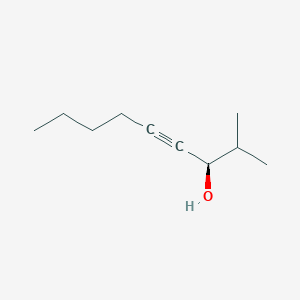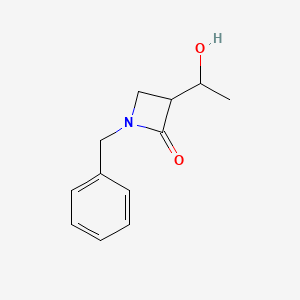
1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one is a compound belonging to the azetidinone family, which is characterized by a four-membered lactam ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one typically involves the following steps :
Preparation of Methyl 3-hydroxy-2-methylenebutanoate: This is achieved by reacting methyl acrylate with acetaldehyde in the presence of 1,4-diazabicyclo[2.2.2]octane and methanol.
Formation of Methyl 2-(benzylamino)methyl-3-hydroxybutanoate: The intermediate is then reacted with benzylamine in anhydrous methanol.
Cyclization to Form this compound: The final step involves a Grignard reaction where the intermediate is treated with magnesium turnings and tert-butyl chloride in dry tetrahydrofuran, followed by neutralization and extraction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as column chromatography.
Análisis De Reacciones Químicas
1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like sodium metaperiodate and osmium tetraoxide.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The azetidinone ring can undergo substitution reactions, particularly at the nitrogen atom or the hydroxyethyl group.
Common reagents used in these reactions include:
- Sodium metaperiodate
- Osmium tetraoxide
- Grignard reagents
Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted azetidinones and related compounds.
Aplicaciones Científicas De Investigación
1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in developing new pharmaceuticals, particularly as a precursor for beta-lactam antibiotics.
Industry: It is used in the synthesis of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one involves its interaction with specific molecular targets, leading to various biological effects. The exact pathways depend on the context of its application, such as its role as a precursor in drug synthesis or its activity in biological systems. The compound’s structure allows it to participate in ring-opening reactions, which are crucial for its reactivity and function .
Comparación Con Compuestos Similares
1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one can be compared with other azetidinones and related compounds:
3-Benzyl-1-(benzyloxy)azetidin-2-one: Similar in structure but with different substituents, leading to varied reactivity and applications.
1-Benzyl-3,3-bis(chloromethyl)azetidin-2-one: Another related compound with distinct chemical properties and uses.
Propiedades
Número CAS |
89368-09-2 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
1-benzyl-3-(1-hydroxyethyl)azetidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-9(14)11-8-13(12(11)15)7-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3 |
Clave InChI |
OEHRAUQDBGSRAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CN(C1=O)CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


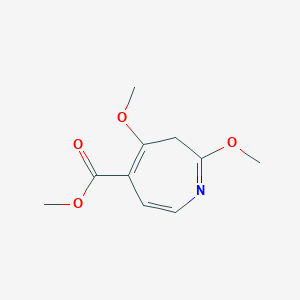
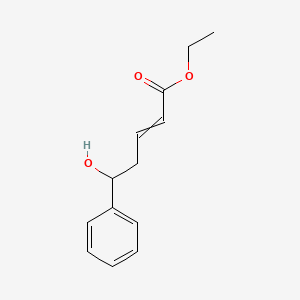

![1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B14390682.png)
![S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14390684.png)
